Dodecyl Hexadec-9-enoate

Übersicht

Beschreibung

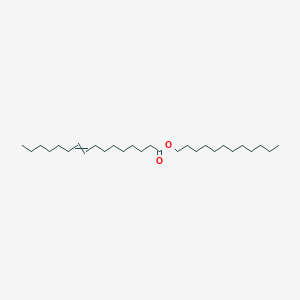

Dodecyl Hexadec-9-enoate is a chemical compound with the molecular formula C28H54O2 and a molecular weight of 422.7 g/mol. It is an ester formed from dodecyl alcohol and hexadec-9-enoic acid. This compound is known for its applications in various fields, including materials science and pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dodecyl Hexadec-9-enoate can be synthesized through the esterification reaction between dodecyl alcohol and hexadec-9-enoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the double bond in the hexadec-9-enoate moiety.

Reduction: The compound can be reduced to form saturated esters.

Substitution: It can participate in nucleophilic substitution reactions, especially at the ester functional group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and ozone.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

Substitution: Nucleophiles such as hydroxide ions can be used for substitution reactions.

Major Products:

Oxidation: Products may include epoxides or diols.

Reduction: The major product is the corresponding saturated ester.

Substitution: Products depend on the nucleophile used; for example, hydrolysis with water yields the corresponding alcohol and carboxylic acid.

Wissenschaftliche Forschungsanwendungen

Biomedical Applications

Antidiabetic Potential:

Dodecyl hexadec-9-enoate has been investigated for its antidiabetic properties. Research indicates that fatty acid esters can inhibit enzymes like α-glucosidase, which is crucial in managing blood glucose levels. For instance, studies have shown that similar compounds exhibit significant inhibitory effects on α-glucosidase activity, leading to reduced postprandial glucose levels in diabetic models .

Antioxidant and Antimicrobial Activity:

The compound has also been studied for its antioxidant capabilities. In vitro assays have demonstrated that fatty acid esters can scavenge free radicals effectively, which is essential in preventing oxidative stress-related diseases . Moreover, antimicrobial properties have been noted, where this compound showed efficacy against various bacterial strains, making it a candidate for pharmaceutical formulations aimed at treating infections .

Food Science Applications

Food Additive:

this compound is being explored as a food additive due to its emulsifying properties. Emulsifiers are crucial in food technology to stabilize mixtures of oil and water, enhancing texture and shelf-life. Its potential as a sensory additive in flavoring compounds has been recognized, contributing to improved taste and mouthfeel in food products .

Material Science Applications

Surface Coatings:

In materials engineering, this compound can be utilized in the formulation of surface coatings due to its hydrophobic characteristics. These coatings are beneficial for creating water-resistant surfaces and improving the durability of materials exposed to harsh environmental conditions .

Polymer Chemistry:

The compound is also relevant in polymer chemistry as a plasticizer. It can enhance the flexibility and processability of polymers, making it suitable for various applications in packaging and construction materials .

Table 1: Antidiabetic Activity of this compound

| Study Reference | Model Used | IC50 Value (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Streptozotocin-induced diabetic rats | 8.3 | Inhibition of α-glucosidase | |

| In vitro assays | 5.45 | Antioxidant activity |

Table 2: Antimicrobial Efficacy

Case Studies

Case Study 1: Antidiabetic Research

A study published in the journal "Phytotherapy Research" examined the effects of various fatty acid esters on blood glucose levels in diabetic rats. This compound was included due to its structural similarity to other bioactive esters that demonstrated significant reductions in blood glucose when administered at specific doses over a defined period.

Case Study 2: Food Technology Application

Research conducted on the use of this compound as an emulsifier revealed that it improved the stability of oil-in-water emulsions compared to traditional emulsifiers. This study highlighted its potential application in developing low-fat food products without compromising texture or taste.

Wirkmechanismus

The mechanism of action of Dodecyl Hexadec-9-enoate involves its interaction with biological membranes and proteins. The ester functional group can undergo hydrolysis, releasing dodecyl alcohol and hexadec-9-enoic acid, which can then interact with cellular components. The compound may also modulate membrane fluidity and permeability, affecting cellular processes.

Vergleich Mit ähnlichen Verbindungen

Ethyl Hexadec-9-enoate: Similar in structure but with an ethyl group instead of a dodecyl group.

Methyl Hexadec-9-enoate: Contains a methyl group instead of a dodecyl group.

Hexadec-9-enoic Acid: The parent acid of the ester.

Uniqueness: Dodecyl Hexadec-9-enoate is unique due to its long dodecyl chain, which imparts distinct physicochemical properties such as higher hydrophobicity and lower solubility in water compared to its shorter-chain analogs. These properties make it particularly useful in applications requiring amphiphilic compounds with specific hydrophobic characteristics.

Biologische Aktivität

Dodecyl Hexadec-9-enoate, also known as Lauryl palmitoleate, is a long-chain fatty acid ester that has garnered attention for its potential biological activities and applications in various fields, including medicine and industrial processes. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure:

- Molecular Formula: CHO

- Molecular Weight: 426.7 g/mol

- CAS Number: 108321-49-9

Synthesis Methods:

this compound is synthesized through the esterification of dodecyl alcohol with hexadec-9-enoic acid, typically using an acid catalyst like sulfuric acid under reflux conditions. Industrial production may involve continuous processes to enhance yield and efficiency.

The biological activity of this compound primarily involves its interaction with biological membranes. The compound can undergo hydrolysis, releasing dodecyl alcohol and hexadec-9-enoic acid, which may modulate membrane fluidity and permeability. This interaction can influence various cellular processes, including signaling pathways and membrane dynamics.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been tested against various pathogens, showing effective inhibition against bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans and Aspergillus niger. A disk diffusion assay revealed significant antimicrobial activity, suggesting its potential use in therapeutic applications .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The compound demonstrated varying degrees of cytotoxicity against different cell lines, indicating potential applications in cancer therapy. For instance, it showed promising results against SK-MEL-28 and BT-549 cell lines with IC50 values ranging from 13 to 78 mg/mL .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of several fatty acid esters, including this compound. The results indicated that this compound effectively inhibited the growth of both gram-positive and gram-negative bacteria, supporting its use in developing antimicrobial agents .

- Cytotoxic Studies : In a comparative analysis of various extracts, this compound was included in a library of compounds tested for cytotoxicity. The results demonstrated significant activity against multiple cancer cell lines, highlighting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | CHO | Antimicrobial, cytotoxic |

| Ethyl Hexadec-9-enoate | CHO | Moderate antimicrobial properties |

| Methyl Hexadec-9-enoate | CHO | Lower cytotoxicity |

| Hexadec-9-enoic Acid | CHO | Antimicrobial but less effective |

Analyse Chemischer Reaktionen

Acid-Catalyzed Hydrolysis

Dodecyl hexadec-9-enoate undergoes hydrolysis in acidic conditions to yield hexadec-9-enoic acid and dodecanol. The reaction follows a nucleophilic acyl substitution mechanism:Conditions : Reflux with dilute HCl or H₂SO₄ .

Base-Catalyzed Hydrolysis (Saponification)

In alkaline media, the ester hydrolyzes to form the sodium salt of hexadec-9-enoic acid and dodecanol:Conditions : Aqueous NaOH/ethanol under reflux .

Hydrogenation of the Double Bond

The cis double bond at C9 can be hydrogenated to produce saturated dodecyl hexadecanoate:Conditions : Catalytic hydrogenation (H₂, 1–5 atm) using Pt, Pd, or Raney Ni .

Thermochemistry : For methyl hexadec-9-enoate, the enthalpy of hydrogenation is .

Transesterification

The dodecyl group can be replaced by another alcohol via acid- or base-catalyzed transesterification. For example, with methanol:Conditions : Methanol reflux with H₂SO₄ or NaOCH₃ .

Reduction of the Ester Group

The ester can be reduced to hexadec-9-en-1-ol and dodecanol using strong reducing agents:Conditions : LiAlH₄ or Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) in anhydrous ether .

Oxidation of the Double Bond

The double bond undergoes epoxidation or dihydroxylation:

Epoxidation

Conditions : mCPBA (meta-chloroperbenzoic acid) in dichloromethane .

Ozonolysis

Ozonolysis cleaves the double bond to form two aldehydes:Conditions : Ozone in CH₂Cl₂ at , followed by reductive workup .

Enzymatic Hydrolysis

Lipases (e.g., Candida antarctica lipase B) catalyze the hydrolysis of the ester bond:Conditions : Aqueous buffer, pH 7–8, 37°C .

Thermal Decomposition

At elevated temperatures (>250°C), the ester decomposes via β-elimination, producing hexadec-9-enoic acid and 1-dodecene:Conditions : Pyrolysis under inert atmosphere .

Eigenschaften

CAS-Nummer |

108321-49-9 |

|---|---|

Molekularformel |

C28H54O2 |

Molekulargewicht |

422.7 g/mol |

IUPAC-Name |

dodecyl (E)-hexadec-9-enoate |

InChI |

InChI=1S/C28H54O2/c1-3-5-7-9-11-13-15-16-17-18-20-22-24-26-28(29)30-27-25-23-21-19-14-12-10-8-6-4-2/h13,15H,3-12,14,16-27H2,1-2H3/b15-13+ |

InChI-Schlüssel |

CDXFYPWJGOODOG-FYWRMAATSA-N |

SMILES |

CCCCCCCCCCCCOC(=O)CCCCCCCC=CCCCCCC |

Isomerische SMILES |

CCCCCCCCCCCCOC(=O)CCCCCCC/C=C/CCCCCC |

Kanonische SMILES |

CCCCCCCCCCCCOC(=O)CCCCCCCC=CCCCCCC |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.